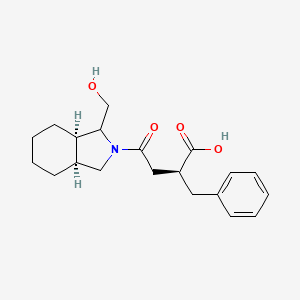
Mitiglinide Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitiglinide Impurity E is an impurity associated with Mitiglinide, an antidiabetic drug that acts as a short-term insulinotropic sulfonylurea receptor ligand. Mitiglinide is used to manage type 2 diabetes by stimulating insulin secretion. The molecular formula of this compound is C20H27NO4, and it has a molecular weight of 345.43.
Vorbereitungsmethoden
The preparation of Mitiglinide Impurity E involves synthetic routes that are similar to those used for Mitiglinide itself. The synthesis typically involves the use of various organic reagents and catalysts under controlled reaction conditions. Industrial production methods may include steps such as:
Synthesis of the core structure: This involves the formation of the octahydroisoindole ring system.
Functional group modifications: Introduction of hydroxymethyl and benzyl groups.
Purification: Techniques such as recrystallization and chromatography are used to isolate and purify the impurity.
Analyse Chemischer Reaktionen
Mitiglinide Impurity E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Mitiglinide Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of Mitiglinide formulations.
Biology: Research on its biological activity helps in understanding the pharmacokinetics and pharmacodynamics of Mitiglinide.
Medicine: It is studied for its potential effects on insulin secretion and glucose metabolism.
Industry: Used in the quality control and assurance processes during the manufacturing of Mitiglinide.
Wirkmechanismus
The mechanism of action of Mitiglinide Impurity E is closely related to that of Mitiglinide. Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This leads to the closure of potassium channels, causing depolarization and subsequent calcium influx through voltage-gated calcium channels. The increase in intracellular calcium triggers the exocytosis of insulin granules .
Vergleich Mit ähnlichen Verbindungen
Mitiglinide Impurity E can be compared with other impurities and related compounds such as:
Mitiglinide Impurity D: Another impurity of Mitiglinide with a different molecular structure.
Mitiglinide Impurity I: Similar in function but varies in its chemical composition.
Nateglinide: A similar antidiabetic drug that also stimulates insulin secretion but has a different onset and duration of action.
This compound is unique due to its specific molecular structure and the role it plays in the overall pharmacological profile of Mitiglinide.
Eigenschaften
Molekularformel |
C20H27NO4 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1 |
InChI-Schlüssel |
VYBYMYBHJZOSNQ-SOABOVLPSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




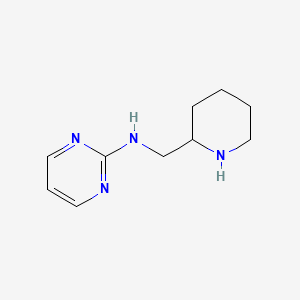

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
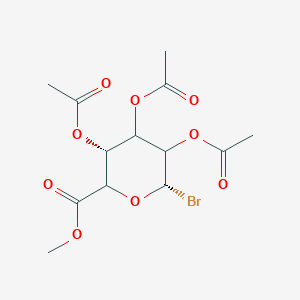

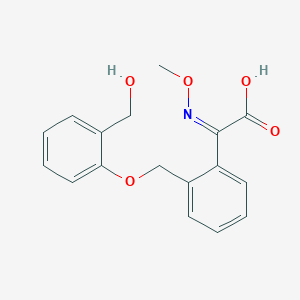
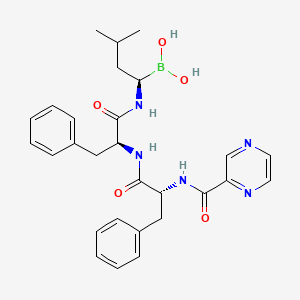
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
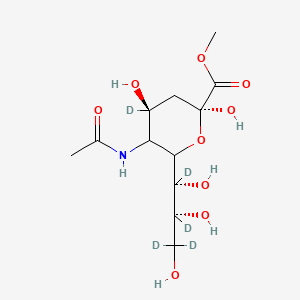

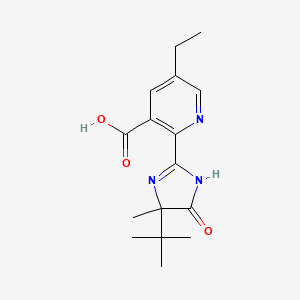
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
